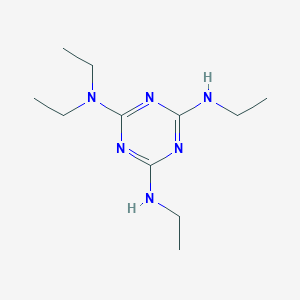

Trietazine-ethylamino

Description

Historical Trajectories and Evolution of Research on Triazine Herbicides

The journey of triazine herbicides began in the 1950s, marking a significant milestone in chemical weed control technology. researchgate.net Initial discovery and development occurred between the 1950s and 1970s, with the Swiss company J.R. Geigy, Ltd. first developing these compounds in 1952. researchgate.netresearchgate.net Simazine was the first triazine herbicide to be discovered and was approved for use in 1957, followed by atrazine (B1667683) in 1958. researchgate.netresearchgate.net

These herbicides are characterized by a symmetrical triazine (s-triazine) ring structure. researchgate.net Their primary mechanism of action is the inhibition of photosynthesis at photosystem II, where they block electron transport, leading to the death of susceptible plants. researchgate.netwikipedia.org This mode of action proved highly effective for controlling broadleaf and grassy weeds, leading to the rapid and widespread adoption of triazines in agriculture, especially for major crops like corn, sorghum, and sugarcane. usda.govnih.govresearchgate.net For decades, they have been valued for their consistent performance, low cost, and flexibility in application. usda.gov

The evolution of research on triazine herbicides saw a shift from initial development and efficacy studies to addressing the broader consequences of their extensive use. By the 1970s and 1980s, scientific focus expanded significantly to include environmental concerns. Studies began to document the presence of triazines, particularly atrazine, in groundwater and surface water, raising questions about their persistence and mobility in soil and aquatic systems. wikipedia.orgusgs.gov This led to extensive research on their environmental fate, transport, and the chemistry of their degradation products. usgs.gov

Another critical area of research that emerged was herbicide resistance. The first instances of weed resistance to triazine herbicides were reported in 1968. cambridge.org By the 1970s and 1980s, an increasing number of weed species were identified as having evolved resistance, particularly in North America and Europe. cambridge.org Photosystem II inhibitors, primarily the triazines, are the second most common herbicide group to which weeds have developed resistance. pesticidestewardship.org This spurred research into the biochemical and genetic mechanisms of resistance and the development of resistance management strategies. cambridge.orgpesticidestewardship.org Concurrently, microorganisms capable of degrading triazines evolved, opening a new field of research in bioremediation. nih.gov

Contemporary Research Significance and Scope of Trietazine-ethylamino Studies

In the landscape of contemporary science, research on Trietazine (B1683031) (2-chloro-4-diethylamino-6-ethylamino-s-triazine) is more specialized compared to the heavily scrutinized atrazine. Nevertheless, it remains a relevant compound in several key research domains, contributing to a holistic understanding of the triazine family.

One significant area of study involves the physicochemical properties of triazines. For instance, research on the volatility of various s-triazines has included Trietazine to compare its behavior against other common herbicides under different temperature and soil conditions. cambridge.org In one such study, Trietazine's volatility was found to be comparable to prometone and greater than atrazine, ametryne, and prometryne at 25°C. cambridge.org

Interactive Table 1: Relative Volatility of s-Triazine Herbicides at 25°C Users can sort the table by compound or relative volatility.

| Compound | Chemical Name | Relative Volatility Order |

|---|---|---|

| Prometone | 2-methoxy-4,6-bis(isopropylamino)-s-triazine | 1 (Highest) |

| Trietazine | 2-chloro-4-diethylamino-6-ethylamino-s-triazine | 1 (Highest) |

| Atrazine | 2-chloro-4-ethylamino-6-isopropylamino-s-triazine | 2 |

| Ametryne | 2-ethylamino-4-isopropylamino-6-methylmercapto-s-triazine | 2 |

| Prometryne | 2,4-bis-(isopropylamino)-6-methylmercapto-s-triazine | 2 |

| Propazine (B92685) | 2-chloro-4,6-bis(isopropylamino)-s-triazine | 3 (Lowest) |

| Simazine | 2-chloro-4,6-bis(ethylamino)-s-triazine | 3 (Lowest) |

Source: Adapted from scientific volatility studies. cambridge.org

Furthermore, Trietazine is frequently included in the development and validation of modern multi-residue analytical methods. researchgate.netresearchgate.net These methods are crucial for monitoring environmental and food samples for the presence of various pesticides simultaneously. Research has focused on creating robust techniques, such as immunochromatographic strip tests or chromatography-mass spectrometry methods, capable of detecting a suite of triazines, including Trietazine, at low concentrations. researchgate.netresearchgate.net

Interactive Table 2: Trietazine in Multi-Residue Analytical Method Development Users can filter the table by analytical technique.

| Analytical Technique | Compounds Included (Partial List) | Purpose |

|---|---|---|

| Immunochromatographic Strip Test | Ametryn, Atrazine, Propazine, Simazine, Trietazine , Terbuthylazine, Prometryn, Prometon | Simultaneous detection of 15 different triazines in grain samples. researchgate.net |

| Micellar Electrokinetic Capillary Chromatography (MEKC) | Simazine, Atrazine, Propazine, Ametryn, Prometryn, Trietazine , Terbuthylazine | Optimization of separation and detection of 11 triazine compounds in water samples. researchgate.net |

Academic research also delves into the fundamental chemistry of Trietazine, including its synthesis and reactivity. For example, patents describe detailed processes for its production, achieving high purity and yield by reacting cyanuric chloride with ethylamine (B1201723) and diethylamine. google.com Other studies have explored its use as a reactant in the synthesis of more complex molecules, such as N-(2-chloro-4-diethylamino-1,3,5-triazin-6-yl)-N-ethylcarbamoyl chloride, demonstrating its utility in synthetic organic chemistry. core.ac.uk These studies provide foundational knowledge on the chemical behavior of asymmetrically substituted triazines.

Table of Chemical Compounds

| Common Name/Identifier | Chemical Name |

| Trietazine | 2-chloro-4-diethylamino-6-ethylamino-s-triazine |

| Atrazine | 2-chloro-4-ethylamino-6-isopropylamino-s-triazine |

| Simazine | 2-chloro-4,6-bis(ethylamino)-s-triazine |

| Propazine | 2-chloro-4,6-bis(isopropylamino)-s-triazine |

| Prometone | 2-methoxy-4,6-bis(isopropylamino)-s-triazine |

| Ametryne | 2-ethylamino-4-isopropylamino-6-methylmercapto-s-triazine |

| Prometryne | 2,4-bis-(isopropylamino)-6-methylmercapto-s-triazine |

| Terbuthylazine | 2-chloro-4-ethylamino-6-tert-butylamino-s-triazine |

| Cyanuric chloride | 2,4,6-trichloro-1,3,5-triazine |

| Diethylamine | N-ethylethanamine |

| Ethylamine | Ethanamine |

| Simetryn | 2,4-bis(ethylamino)-6-(methylthio)-s-triazine |

| Terbutryn | 2-(tert-butylamino)-4-(ethylamino)-6-(methylthio)-s-triazine |

| N-(2-chloro-4-diethylamino-1,3,5-triazin-6-yl)-N-ethylcarbamoyl chloride | N-(2-chloro-4-diethylamino-1,3,5-triazin-6-yl)-N-ethylcarbamoyl chloride |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N,4-N,6-N-tetraethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N6/c1-5-12-9-14-10(13-6-2)16-11(15-9)17(7-3)8-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIMGNVJQPTABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N(CC)CC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for Trietazine Ethylamino and Analogues

Established Synthetic Routes to Trietazine-ethylamino

The primary and most established method for synthesizing ethylamino-substituted s-triazines is the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity, which can be controlled by temperature. This allows for the stepwise and selective introduction of different nucleophiles, such as ethylamine (B1201723). tandfonline.comtroindia.in

Generally, the first chlorine atom is the most reactive and can be substituted at low temperatures (0–5°C). The second chlorine requires moderately higher temperatures (25–50°C), and the third substitution necessitates even more elevated temperatures (65–90°C or higher). tandfonline.com

A typical synthesis of a bis(ethylamino)-substituted s-triazine, a close analog to the herbicide Simazine, would involve the reaction of cyanuric chloride with two equivalents of ethylamine. To synthesize a non-symmetrical triazine, such as one bearing both an ethylamino and a different alkylamino group, a stepwise approach is employed. For instance, the synthesis of 2-chloro-4-ethylamino-6-isopropylamino-s-triazine (Atrazine) involves the sequential reaction of cyanuric chloride first with isopropylamine (B41738) and then with ethylamine, with careful control of stoichiometry and reaction conditions to minimize the formation of undesired byproducts. google.com

Industrial-scale production often utilizes continuous flow reactors to improve yield, safety, and reaction times compared to traditional batch processes. In these systems, reactants are introduced into different stages of a tubular reactor at controlled temperatures to ensure selective substitution.

| Precursor | Reagent(s) | Key Conditions | Product |

| Cyanuric Chloride | 1. Isopropylamine2. Ethylamine | Sequential addition, temperature control, acetone/water solvent, presence of an acid acceptor (e.g., alkali metal hydroxide) | 2-chloro-4-ethylamino-6-isopropylamino-s-triazine (Atrazine) google.com |

| Cyanuric Chloride | 1. Ethylamine (2 equiv.) | Temperature control (0-5°C for first substitution, higher for second) | 2-chloro-4,6-bis(ethylamino)-s-triazine (Simazine) |

| Cyanuric Chloride | 1. Ethylamine2. tert-Butylamine | Stepwise reaction at controlled temperatures (0-5°C then 20-30°C) in an anhydrous solvent | Bis(ethylamino)-tert-butylamino-s-triazine |

Enantioselective Synthesis Approaches for this compound and Chiral Analogues

While many common ethylamino-substituted triazines are achiral, the synthesis of chiral triazine derivatives is an area of growing interest, particularly for applications in asymmetric catalysis and as chiral solvating agents. Enantioselective synthesis in this context often involves the use of chiral auxiliaries or catalysts to introduce stereocenters.

One approach involves reacting cyanuric chloride with a chiral amine, such as (R)-1-(1-naphthyl)ethylamine. This leads to the formation of chiral triazine derivatives that have been successfully employed as chiral solvating agents for determining the enantiomeric composition of other chiral compounds via NMR spectroscopy. acs.org For example, 2-chloro-4,6-bis[(R)-1-(1-naphthyl)ethylamino]-1,3,5-triazine and its trisubstituted analogues have been synthesized for this purpose. acs.org

More advanced strategies focus on the catalytic enantioselective synthesis of inherently chiral macrocycles containing triazine units. researchgate.netrsc.org These methods often utilize chiral catalysts, such as chiral phosphoric acids, to control the stereochemistry of intramolecular nucleophilic aromatic substitution (SNAr) reactions. rsc.orgfigshare.comnih.gov This has enabled the synthesis of highly enantiopure inherently chiral calixarenes and other complex macrocyclic structures incorporating the triazine scaffold. researchgate.netrsc.org

| Chiral Strategy | Example | Key Features | Application |

| Chiral Amine Reagent | Reaction of cyanuric chloride with (R)-1-(1-naphthyl)ethylamine | Formation of di- and tri-substituted chiral triazines. acs.org | Chiral solvating agents for NMR analysis. acs.org |

| Chiral Phosphoric Acid Catalysis | Enantioselective macrocyclization of linear precursors | Catalyzes intramolecular SNAr reactions to form inherently chiral macrocycles. rsc.orgfigshare.com | Synthesis of novel chiral scaffolds for supramolecular chemistry. figshare.com |

| Chiral Phase-Transfer Catalysis | Cross-cyclotetramerization involving an enantioselective intramolecular SNAr step | Use of Cinchona-derived catalysts to create C2-symmetric inherently chiral products. researchgate.net | Access to enantiomerically enriched heteracalixarenes. researchgate.net |

Exploration of this compound Derivatization Strategies and Novel Compound Synthesis

The substituted s-triazine core is a versatile scaffold for further chemical modification, allowing for the synthesis of a vast array of novel compounds. Derivatization strategies often leverage the remaining chlorine atoms on the triazine ring or functional groups on the amino substituents.

Starting from a mono- or di-substituted chlorotriazine, the remaining chlorine atoms can be displaced by a wide variety of nucleophiles, including alcohols, thiols, and other amines, to generate libraries of new compounds. troindia.inresearchgate.net This modular approach is highly effective for creating derivatives with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. nih.gov

For example, s-triazine derivatives have been functionalized with piperazine (B1678402) moieties, which have shown promising antimicrobial activity. nih.gov Other modifications include the incorporation of porphyrin and carborane clusters, or residues of biologically active compounds like maleimide (B117702) and glycine (B1666218) methyl ester. researchgate.net Furthermore, the development of hybrid molecules, where the triazine scaffold is combined with other pharmacophores like sulfonamides or ureas, is a common strategy to enhance biological activity. tandfonline.comresearchgate.net

The synthesis of covalent triazine polymers (CTPs) represents another significant area of derivatization. In this approach, cyanuric chloride is used as a linker to connect various aromatic monomers, leading to porous polymers with applications in gas storage and catalysis. rsc.org

Mechanistic Investigations of this compound Synthesis Reactions

The fundamental reaction underpinning the synthesis of ethylamino-substituted triazines from cyanuric chloride is the nucleophilic aromatic substitution (SNAr) mechanism. The 1,3,5-triazine (B166579) ring is electron-deficient due to the presence of three electronegative nitrogen atoms, which facilitates nucleophilic attack on the carbon atoms bonded to the chlorine atoms. rsc.orgijcmas.com

The reaction proceeds through a tetrahedral intermediate, often referred to as a Meisenheimer complex. A nucleophile, such as ethylamine, attacks the carbon atom, breaking the aromaticity of the ring and forming a transient tetrahedral species. The aromaticity is then restored by the departure of the chloride leaving group. rsc.org An acid acceptor or base is typically required to neutralize the liberated hydrochloric acid (HCl). google.comijcmas.com

The stepwise nature of the substitutions is a result of the decreasing reactivity of the triazine ring with each successive substitution. The first chlorine atom is readily displaced. The introduction of an electron-donating amino group deactivates the ring towards further nucleophilic attack, meaning more forcing conditions are required for the second and third substitutions. troindia.in The reaction mechanism can also be influenced by the reaction conditions, with evidence for both acid and base catalysis in certain systems. ijcmas.com

Environmental Fate and Transformation of Trietazine Ethylamino

Photochemical Transformation Dynamics of Trietazine (B1683031)

Photochemical reactions, driven by sunlight, are a primary mechanism for the abiotic degradation of triazine herbicides in aquatic environments. csbsju.edu These transformations can occur through direct absorption of light or via indirect processes mediated by other light-absorbing substances in the water.

Direct Photolysis Mechanisms and Reaction Kinetics

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation into an excited state that can then undergo decomposition. scielo.br For chloro-s-triazines like trietazine, the principal mechanism of direct photolysis in aqueous solutions is photoinduced solvolysis, which involves the heterolytic cleavage of the carbon-chlorine (C-Cl) bond. mdpi.com This process is a crucial first step in the degradation of the herbicide. researchgate.net

The rate of photodecomposition for triazines in aqueous solutions typically follows first-order kinetics. csbsju.eduresearchgate.net The kinetics of direct photolysis are influenced by factors such as pH and temperature. nih.gov For instance, studies on the related compound chloroquine (B1663885) showed that photodegradation efficiency increased with rising temperature and pH levels. nih.gov The degradation process involves the molecule absorbing photons from UV light, transitioning to an excited state, and subsequently decomposing. mdpi.com While direct photolysis of triazines under simulated solar light can be slow, it remains a significant degradation pathway in surface waters. csbsju.edu

Indirect Photolysis and Photosensitized Degradation Pathways

Indirect photolysis involves the degradation of a compound through energy transfer from a photosensitizer, a substance that absorbs light and initiates the reaction without being consumed itself. scielo.br In natural waters, common photosensitizers include chromophoric dissolved organic matter (CDOM), nitrate (B79036), and nitrite (B80452) ions, which can produce reactive oxygen species like hydroxyl radicals (•OH) upon irradiation. unito.itresearchgate.netnih.gov

The reaction with hydroxyl radicals is a major pathway for the indirect photodegradation of triazines. unito.itresearchgate.net These highly reactive radicals can be generated through advanced oxidation processes (AOPs), such as the UV/H₂O₂ system, which significantly enhances the degradation efficiency of triazines. csbsju.eduresearchgate.net Unlike direct photolysis where C-Cl bond cleavage is primary, dealkylation—the removal of ethyl or isopropyl side chains—is often the dominant pathway in indirect photolysis. csbsju.eduresearchgate.net Photosensitized degradation can also be facilitated by photocatalysts like titanium dioxide (TiO₂) or complexes like iron phthalocyanine, which generate reactive species under illumination. csbsju.eduresearchgate.net Studies have shown that triplet states of CDOM (³CDOM*) are also key reactants in the transformation of triazines in surface waters. unito.itresearchgate.net

Influence of Environmental Matrices on Photodegradation Processes

The environmental matrix—the specific composition of the water—has a profound effect on photodegradation rates and pathways. The presence of dissolved organic matter (DOM), such as humic and fulvic acids, can have a dual role. It can act as a photosensitizer, accelerating indirect photolysis, but it can also inhibit direct photolysis by absorbing light that would otherwise be available to the herbicide. nih.gov

Identification and Characterization of Phototransformation Products of Trietazine

The photodegradation of trietazine and related s-triazines results in a complex mixture of transformation products. The primary pathways of direct and indirect photolysis lead to distinct sets of byproducts. Direct photolysis predominantly yields hydroxylated derivatives through the cleavage of the C-Cl bond and its replacement with a hydroxyl group (-OH). csbsju.eduresearchgate.net

Indirect photolysis, particularly reactions involving hydroxyl radicals, primarily leads to the formation of dealkylated derivatives. csbsju.edu This involves the removal of the ethylamino or diethylamino side chains from the triazine ring. The presence of both hydroxylated and dealkylated photoproducts in environmental samples indicates that both direct and indirect photolysis mechanisms are occurring simultaneously in surface waters. csbsju.eduresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify these degradation products. scispace.comresearchgate.net

Table 1: Common Phototransformation Product Types of s-Triazines This table is based on degradation pathways common to s-triazines like atrazine (B1667683) and simazine, which are structurally analogous to trietazine.

| Product Type | Formation Pathway | Common Examples (from related triazines) | Citation |

| Hydroxylated Derivatives | Direct Photolysis (C-Cl cleavage) | Hydroxyatrazine, 2-hydroxy-4,6-bis(ethylamino)-1,3,5-triazine | csbsju.edu, nih.gov |

| Dealkylated Derivatives | Indirect Photolysis (Oxidative dealkylation) | Deethylatrazine (B13485) (DEA), Deisopropylatrazine (B29266) (DIA) | csbsju.edu, researchgate.net |

| Dealkylated-Hydroxylated Derivatives | Combination of Pathways | 6-amino-4-ethylamino-2-hydroxy-1,3,5-triazine (DIAOH) | unito.it |

| Amino Derivatives | Further Dealkylation | 2-chloro-4,6-diamino-1,3,5-triazine (CAAT) | unito.it |

Microbial Degradation and Biotransformation of Trietazine

Microbial degradation is a critical process for the complete mineralization of s-triazine herbicides in soil and water. nih.gov Various microorganisms, including bacteria and fungi, have evolved enzymatic pathways to break down these synthetic compounds, often utilizing them as a source of nitrogen and sometimes carbon. researchgate.netnih.govnih.gov

Characterization of Microbial Communities and Enzymatic Pathways in Degradation

A diverse range of microbial species has been identified with the capacity to degrade s-triazines. Bacterial genera such as Pseudomonas, Arthrobacter, Rhizobium, and Flavobacterium are frequently implicated in the breakdown of atrazine, a close structural analog of trietazine. nih.govresearchgate.netnih.gov These organisms often work in consortia, where different species carry out successive steps in the degradation pathway. nih.gov

The most well-characterized enzymatic pathway for the degradation of chloro-s-triazines is the 'Atz' pathway, first identified in Pseudomonas sp. strain ADP. nih.govresearchgate.net This pathway consists of a series of hydrolytic enzymes that sequentially remove the substituents from the triazine ring. researchgate.netresearchgate.net

The key enzymatic steps are:

Dechlorination: The initial step is catalyzed by a chlorohydrolase, such as AtzA or TrzN. nih.gov This enzyme replaces the chlorine atom with a hydroxyl group, detoxifying the molecule. nih.gov

Dealkylation: Subsequent steps involve the hydrolytic removal of the N-alkyl side chains. For atrazine, hydroxyatrazine ethylaminohydrolase (AtzB) removes the ethylamino group, and N-isopropylammelide isopropylaminohydrolase (AtzC) removes the isopropylamino group. nih.gov These enzymes belong to the amidohydrolase superfamily. researchgate.net

Ring Cleavage: The sequential hydrolytic reactions yield cyanuric acid as a central intermediate. researchgate.netnih.gov Cyanuric acid is then further metabolized by the enzymes AtzD, AtzE, and AtzF, which cleave the triazine ring and ultimately mineralize it to ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). nih.gov

The genes encoding these enzymes (atzA, atzB, atzC, etc.) are often located on large catabolic plasmids, which can be transferred between different bacteria, facilitating the spread of this degradation capability in microbial communities. nih.govresearchgate.net

Table 2: Key Enzymes in the Microbial Degradation of s-Triazines (Atz Pathway)

| Enzyme | Gene | Function | Citation |

| Atrazine Chlorohydrolase | atzA / trzN | Catalyzes the hydrolytic dechlorination of the s-triazine ring. | nih.gov, nih.gov |

| Hydroxyatrazine Ethylaminohydrolase | atzB | Removes the N-ethylamino group from hydroxyatrazine. | nih.gov |

| N-isopropylammelide Isopropylaminohydrolase | atzC | Removes the N-isopropylamino group from N-isopropylammelide. | nih.gov |

| Cyanuric Acid Amidohydrolase | atzD | Catalyzes the hydrolytic cleavage of the s-triazine ring of cyanuric acid to form biuret (B89757). | nih.gov |

| Biuret Hydrolase | atzE | Hydrolyzes biuret to allophanate (B1242929). | nih.gov |

| Allophanate Hydrolase | atzF | Hydrolyzes allophanate to ammonia and carbon dioxide. | nih.gov |

Genetic and Molecular Mechanisms of Microbial Degradation of Trietazine-ethylamino

The microbial degradation of s-triazine herbicides is a sophisticated biological process mediated by specific enzymes encoded by a well-conserved set of genes. nih.govresearchgate.net Numerous bacterial strains, often found in geographically distinct agricultural soils, have evolved the capacity to utilize these synthetic compounds as a nitrogen source. nih.govnih.gov

The primary catabolic pathway for atrazine, a representative s-triazine, involves a series of hydrolytic reactions that sequentially remove the substituents from the triazine ring. nih.govnih.gov This pathway is encoded by the atz gene cluster, often located on large catabolic plasmids, which facilitates their transfer between different bacterial species. researchgate.net

Key genes and the enzymes they encode in this pathway include:

atzA or trzN : These genes code for the enzyme atrazine chlorohydrolase (or s-triazine hydrolase), which initiates the degradation cascade. nih.govnih.gov This enzyme catalyzes the hydrolytic dechlorination of the parent molecule, replacing the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group (-OH) to form hydroxyatrazine. nih.govnih.gov The TrzN enzyme exhibits a broader substrate range compared to AtzA. nih.govnih.gov

atzB : This gene encodes hydroxyatrazine ethylaminohydrolase. This enzyme acts on hydroxyatrazine, catalyzing the hydrolytic removal of the ethylamino side chain to produce N-isopropylammelide. nih.govnih.gov

atzC : This gene codes for N-isopropylammelide isopropylaminohydrolase, which removes the final N-alkyl group (the isopropylamino group) to yield cyanuric acid. nih.govnih.gov

Once formed, cyanuric acid is further mineralized into carbon dioxide and ammonia by enzymes encoded by the atzD, atzE, and atzF genes. nih.gov The high degree of sequence identity (>99%) of the atzABC genes across diverse bacterial genera such as Pseudomonas, Arthrobacter, and Agrobacterium suggests a recent and widespread dissemination of this catabolic pathway. nih.govmdpi.comnih.gov This genetic conservation underscores a powerful evolutionary response by microbial communities to the introduction of s-triazine herbicides into the environment. nih.gov

Table 1: Key Genes and Enzymes in Microbial s-Triazine Degradation

| Gene | Enzyme | Function in Degradation Pathway | Reference |

| atzA / trzN | Atrazine Chlorohydrolase / s-Triazine Hydrolase | Catalyzes the initial hydrolytic dechlorination of the s-triazine ring. | nih.govnih.govnih.gov |

| atzB | Hydroxyatrazine Ethylaminohydrolase | Removes the ethylamino group from hydroxyatrazine. | nih.govnih.gov |

| atzC | N-isopropylammelide Isopropylaminohydrolase | Removes the isopropylamino group to form cyanuric acid. | nih.govnih.gov |

| atzDEF | Cyanuric Acid Hydrolase, Biuret Hydrolase, Allophanate Hydrolase | Mineralizes cyanuric acid to CO2 and ammonia. | nih.gov |

Factors Influencing Microbial Degradation Kinetics in Environmental Systems

The rate at which microorganisms degrade s-triazines in soil and water is not constant but is influenced by a multitude of environmental factors. mdpi.com These factors affect both the viability and metabolic activity of the degrading microbial populations and the bioavailability of the herbicide itself.

Soil Moisture: Water content is a critical parameter. Degradation rates generally increase with soil moisture up to an optimal level, as water is essential for microbial activity and acts as a medium for substrate diffusion. pc-progress.com However, excessively saturated or anaerobic conditions can inhibit the activity of aerobic degrading bacteria. iarc.fr

Temperature: Microbial metabolism is temperature-dependent. The degradation of s-triazines typically follows the Arrhenius equation, with rates increasing as temperature rises to an optimum, often between 25°C and 35°C. nih.govconcawe.eu Lower temperatures significantly slow down degradation, contributing to the persistence of these herbicides in colder climates. concawe.eu For instance, one study noted that lowering the test temperature from 20°C to 12°C can double the degradation half-time. concawe.eu

pH: The optimal pH for most atrazine-degrading bacteria, such as Arthrobacter and Pseudomonas species, is in the neutral to slightly alkaline range (pH 6.0–9.0). nih.govnih.gov Extreme pH values can inhibit enzymatic activity and microbial growth. nih.gov However, chemical hydrolysis of s-triazines can be accelerated under acidic conditions (low pH). ku.edu

Organic Matter and Soil Type: Soil organic matter and clay content influence degradation kinetics primarily through adsorption. researchgate.net While higher organic matter can support a larger microbial biomass, it also increases the adsorption of s-triazines, which can reduce their bioavailability for microbial uptake and degradation. ku.edu

Nutrient Availability: The presence of other nutrients, particularly nitrogen, can regulate the expression of the atz genes. Since microorganisms degrade s-triazines primarily as a nitrogen source, the presence of more easily assimilable nitrogen sources (like ammonia or nitrate from fertilizers) can repress the genes for atrazine catabolism, thereby slowing degradation. nih.gov

Table 2: Influence of Environmental Factors on s-Triazine Degradation Half-Life (DT50)

| Factor | Condition | Effect on Degradation Rate | Example DT50 (days) | Reference |

| Temperature | 15°C | Slower | 25.1 (Cyanazine) | nih.gov |

| 30-40°C | Faster (Optimal Range) | - | nih.gov | |

| pH | 5.4-5.5 (Acidic) | Faster | 25-32 (Simazine) | iarc.fr |

| 7.0-7.5 (Neutral) | Faster (Optimal for microbes) | - | nih.gov | |

| Soil Moisture | Medium Moisture (6%) | Slower | 34.6 (Atrazine in sandy loam) | pc-progress.com |

| High Moisture (12%) | Faster | - | pc-progress.com | |

| Lignin (Organic Matter) | 0% Lignin Added | Faster | 16.2 (Cyanazine) | nih.gov |

| 2% Lignin Added | Slower (due to sorption) | 19.0 (Cyanazine) | nih.gov |

Metabolite Identification and Characterization in this compound Biotransformation

Hydroxy-derivatives: The initial step in the most common hydrolytic pathway is the replacement of the chlorine atom with a hydroxyl group, catalyzed by atrazine chlorohydrolase (atzA or trzN). This produces hydroxylated, non-phytotoxic metabolites like hydroxyatrazine. nih.govnih.gov

Dealkylated Metabolites: A parallel or subsequent pathway involves the oxidative N-dealkylation of the ethylamino and isopropylamino side chains. This process results in metabolites such as deethylatrazine (DEA) and deisopropylatrazine (DIA). nih.govku.edu Further dealkylation can lead to diaminochloro-s-triazine (DAA). These dealkylated metabolites are often more mobile and persistent than the parent compound.

Ammelides and Ammeliness: The enzymatic hydrolysis of the amino groups from the hydroxylated intermediates (e.g., hydroxyatrazine) leads to the formation of N-isopropylammelide and deisopropylhydroxyatrazine. nih.gov

Cyanuric Acid: As the central intermediate in the complete mineralization pathway, cyanuric acid is the product of the sequential hydrolytic removal of all three substituents from the s-triazine ring. nih.govnih.gov It is subsequently broken down into CO2 and NH3. mdpi.com

These metabolites can be identified and quantified using analytical techniques such as gas chromatography/mass spectrometry (GC/MS) following solid-phase extraction and chemical derivatization. usgs.gov

Advanced Oxidation Processes for this compound Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mdpi.comencyclopedia.pub These processes are effective for treating water contaminated with s-triazine herbicides that are resistant to conventional methods. kirj.ee

Oxidative Degradation Mechanisms and Efficiency

The fundamental mechanism of AOPs involves the production of hydroxyl radicals, which are powerful, non-selective oxidizing agents (oxidation potential = 2.8 V). mdpi.comnih.gov These radicals attack the s-triazine molecule, initiating a series of reactions that lead to its breakdown.

The primary sites of attack on the s-triazine molecule are:

N-Dealkylation: The •OH radical can abstract a hydrogen atom from the N-alkyl side chains (ethylamino and isopropylamino groups), leading to their cleavage. researchgate.net

Hydroxylation of the Ring: Radicals can add to the aromatic s-triazine ring, leading to its hydroxylation.

Ring Cleavage: Sustained attack by ROS leads to the opening of the stable triazine ring, breaking it down into smaller, more biodegradable organic acids and eventually mineralizing it to CO₂, water, and inorganic ions. mdpi.com

The efficiency of AOPs is typically measured by the removal of the parent compound and the reduction in Total Organic Carbon (TOC). kirj.ee Many AOPs can achieve over 90% degradation of the parent s-triazine molecule, although complete mineralization (TOC removal) can be slower and more energy-intensive. kirj.eegnest.org

Role of Reactive Oxygen Species in this compound Degradation Pathways

The hydroxyl radical (•OH) is the principal ROS responsible for the degradation of s-triazines in most AOPs. kirj.eefrontiersin.org It is generated through various chemical reactions, such as the decomposition of ozone (O₃) in water, the photolysis of hydrogen peroxide (H₂O₂), or the Fenton reaction (Fe²⁺ + H₂O₂). encyclopedia.pub

The •OH radical reacts with organic molecules at near-diffusion-controlled rates. nih.gov In the case of atrazine, studies have shown that the ethylamino side chain is more susceptible to attack by both ozone and •OH radicals than the isopropylamino side chain. researchgate.net The reaction with the ethyl group leads to dealkylation or oxidation to acetamide (B32628) or imine derivatives. researchgate.net The isopropyl group, in contrast, reacts mainly through dealkylation. researchgate.net

Other ROS, such as singlet oxygen (¹O₂) and sulfate (B86663) radicals (SO₄⁻•), can also contribute to degradation depending on the specific AOP system used (e.g., photocatalysis or persulfate-based AOPs). nih.gov The ultimate pathway involves the transformation of the parent herbicide into smaller aliphatic acids and finally mineralization. mdpi.com

Soil and Sediment Interactions Affecting this compound Fate

The behavior of this compound in terrestrial environments is largely governed by its interactions with soil and sediment particles. These interactions, primarily adsorption and desorption, influence its availability for transport, degradation, and uptake by organisms.

Adsorption, the process by which a chemical binds to soil particles, is a critical factor in the environmental fate of triazine herbicides. icm.edu.plbioline.org.br The reverse process, desorption, releases the compound back into the soil solution. The balance between these two processes determines the concentration of this compound in the soil water, which in turn affects its mobility and bioavailability. icm.edu.pl

Studies on the closely related atrazine have shown that sorption to soil components is a key process controlling its fate, including its potential for biodegradation and transport via runoff and leaching. bioline.org.br The adsorption of triazines can be influenced by the presence of organic matter and clay minerals in the soil. icm.edu.pl For instance, research on atrazine demonstrated that adsorption is often followed by a slower desorption process, indicating that a portion of the herbicide can become tightly bound to soil particles over time. bioline.org.br The Freundlich isotherm model has been found to be a good fit for describing the adsorption of triazine herbicides, including atrazine and simazine, in soils amended with biochar. mdpi.com

Table 1: Factors Influencing Adsorption-Desorption of Triazine Herbicides

| Factor | Influence on Adsorption |

|---|---|

| Soil Organic Matter | Generally increases adsorption due to hydrophobic interactions. icm.edu.pld-nb.info |

| Clay Content | Can increase adsorption due to surface area and charge characteristics. researchgate.net |

| Soil pH | Can affect the chemical speciation of the herbicide and the surface charge of soil particles, thereby influencing adsorption. researchgate.net |

| Presence of other substances | Competitive adsorption can occur when multiple herbicides are present. mdpi.com |

This table is generated based on findings from studies on related triazine herbicides.

The mobility and persistence of this compound in soil are directly linked to its physicochemical properties and the characteristics of the soil itself. free.fr Key soil properties influencing these factors include organic matter content, clay content, pH, and soil structure. free.fr

Soils with higher organic matter and clay content tend to exhibit greater adsorption of triazine herbicides, which reduces their mobility through the soil profile and can decrease their availability in the soil solution for leaching. researchgate.net Soil pH can also play a significant role; for example, the adsorption of atrazine has been observed to increase with decreasing pH. researchgate.net The persistence of these herbicides, often measured by their half-life, is influenced by both abiotic and biotic degradation processes, which are in turn affected by soil conditions. d-nb.infofree.fr For example, the degradation of atrazine can be more rapid in warmer, moister soils. researchgate.net

Table 2: Impact of Soil Properties on this compound Fate

| Soil Property | Effect on Mobility | Effect on Persistence |

|---|---|---|

| Organic Matter | Decreases mobility due to increased adsorption. free.fr | Can increase persistence by protecting the molecule from degradation. free.fr |

| Clay Content | Decreases mobility due to adsorption. researchgate.net | Can influence persistence, though the effect can be complex. researchgate.net |

| pH | Affects adsorption and chemical degradation rates. researchgate.net | Can influence both chemical and microbial degradation pathways. researchgate.net |

| Moisture | Higher moisture can increase mobility and degradation rates. researchgate.netcambridge.org | Higher moisture generally leads to lower persistence. researchgate.netcambridge.org |

| Temperature | Higher temperatures generally increase degradation rates, leading to lower persistence. researchgate.net | Not a direct influence on mobility, but affects other processes. |

This table is based on general principles of pesticide-soil interactions and findings for related triazine herbicides.

Adsorption-Desorption Dynamics in Soil Systems

Aquatic System Dynamics and Degradation of this compound

When this compound enters aquatic environments, its fate is governed by processes such as hydrolysis, volatilization, and interactions with suspended sediments.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. slideshare.netwisdomlib.org For s-triazine herbicides, hydrolysis is a significant degradation pathway, particularly under acidic or basic conditions. epa.gov This process can lead to the formation of hydroxy derivatives, which are generally less phytotoxic. epa.gov The rate of hydrolysis is influenced by pH and temperature. For many triazines, chemical hydrolysis is a key mechanism of degradation in soils and water. researchgate.net The degradation of s-triazine herbicides can proceed through enzymatic catalysis, leading to the formation of cyanuric acid, which is then further metabolized. nih.gov

Volatilization is the process by which a substance evaporates from a surface, such as soil or water, into the atmosphere. The potential for volatilization is related to a chemical's vapor pressure and Henry's Law constant. Studies on s-triazines have shown that their volatility can vary. For instance, at 25°C, trietazine was found to be among the more volatile s-triazines studied. cambridge.orgresearchgate.net Volatilization from soil surfaces can be influenced by factors such as soil moisture, temperature, and soil properties like sand, clay, and organic matter content. cambridge.org Increased soil moisture has been shown to affect the amount of compound lost and the relative order of loss among different s-triazines. cambridge.org Atmospheric transport can then carry these volatilized compounds over long distances. researchgate.net

Table 3: Relative Volatility of Selected s-Triazines at 25°C

| Compound | Relative Volatility |

|---|---|

| Prometone | High |

| Trietazine | High |

| Atrazine | Moderate |

| Ametryne | Moderate |

| Prometryne | Moderate |

| Propazine (B92685) | Low |

| Simazine | Low |

Source: Based on data from studies on the volatility of s-triazines. cambridge.orgresearchgate.net

Hydrolytic Degradation Pathways in Aqueous Environments

Environmental Modeling and Prediction of this compound Fate and Transport

Environmental models are essential tools for predicting the fate and transport of chemicals like this compound in the environment. goodreads.comwiley.com These models integrate information on the chemical's properties with environmental parameters to simulate its movement and transformation in soil, water, and air. cdc.govepa.gov

For soil systems, models can predict leaching potential, runoff, and persistence based on factors like adsorption coefficients (Kd or Koc), degradation rates, and soil characteristics. free.frconicet.gov.ar In aquatic systems, models can simulate processes such as hydrolysis, photolysis, and partitioning between water and sediment. researchgate.net Multimedia fate and transport models can provide a comprehensive assessment of a chemical's distribution across different environmental compartments. epa.gov These predictive tools are crucial for environmental risk assessment and for developing strategies to manage potential contamination. ecetoc.org

Uptake, Translocation, and Metabolism in Non Target Organisms Excluding Mammals

Plant Uptake and Translocation Mechanisms of Trietazine-ethylamino

The movement of this compound from the soil into and throughout a plant is a dynamic process governed by the compound's chemical properties, plant physiology, and environmental conditions. nih.govplos.org

S-triazine herbicides, including Trietazine (B1683031), are predominantly taken up from the soil by the plant's root system. nih.govherts.ac.uk This absorption is a critical first step that determines the potential for the compound to exert any internal effects. The process is largely passive, driven by the mass flow of water into the roots as the plant transpires. plos.org

The efficiency of root uptake can vary significantly among different plant species. nih.gov Models developed to predict the uptake of pesticides from soil consider parameters such as the pesticide's mobility in the soil, the plant's transpiration rate, and the rate of transfer from soil to the root. plos.org Studies on various organic chemicals show that hydrophobicity, often measured by the octanol-water partition coefficient (log Kₒw), is a key determinant; as hydrophobicity increases, chemicals tend to concentrate more in the roots. nih.govclu-in.org For Trietazine, which has a log Kₒw of 3.34, this suggests a moderate potential for root accumulation. researchgate.net

Table 1: Root Uptake Dynamics of s-Triazines This table summarizes general findings for s-triazine herbicides, including Trietazine.

| Feature | Description | Relevant Factors |

| Primary Uptake Route | Absorption from the soil solution via the root system. nih.govherts.ac.uk | Soil water content, transpiration stream. plos.org |

| Uptake Mechanism | Primarily a passive process driven by water flow into the plant. plos.org | Plant transpiration rate, root system architecture. nih.govcopernicus.org |

| Efficiency | Varies between plant species and is influenced by the chemical's properties. nih.govclu-in.org | Octanol-water partition coefficient (Kₒw), soil composition. plos.orgclu-in.org |

Once absorbed by the roots, s-triazines are primarily transported upward throughout the plant in a process known as acropetal translocation. nih.govvdoc.pub This movement occurs within the xylem, the plant's water-conducting tissue, and follows the transpiration stream from the roots to the stems and leaves. nih.govomexcanada.com This distribution pattern means that the herbicide accumulates predominantly in the leaves, where it can interfere with photosynthesis, its primary mode of action. nih.govherts.ac.uk

While acropetal movement is dominant, some studies on herbicides indicate that limited downward movement, or basipetal translocation, via the phloem is possible. researchgate.netiaea.orgscribd.com The phloem transports sugars and other organic nutrients from the leaves (sources) to other parts of the plant like roots and fruits (sinks). omexcanada.com However, for most s-triazines, basipetal transport is generally considered to be of limited significance. researchgate.netresearchgate.net

A variety of soil, plant, and environmental factors can influence the rate and extent of this compound uptake and its subsequent distribution within the plant. nih.govplos.org

Soil Properties: Soil composition plays a critical role. Factors such as organic matter content, clay content, and pH affect the herbicide's availability in the soil solution for plant uptake. plos.orgepa.gov Strong adsorption to soil particles can reduce the amount of the compound available for root absorption. plos.org

Plant Species and Growth Stage: Different plant species exhibit different uptake capabilities due to variations in root system size, transpiration rates, and metabolic activity. nih.govclu-in.org The growth stage of the plant also has an effect, as physiological processes change over the plant's life cycle. nih.gov

Environmental Conditions: Temperature and soil moisture are key environmental factors. nih.govresearchgate.net Temperature can affect plant metabolic rates and transpiration, while soil moisture influences the movement of the chemical to the root surface. nih.govepa.gov Day length has also been shown to affect uptake and translocation ability for some pesticides. nih.gov

Table 2: Key Factors Affecting Plant Uptake and Distribution of Herbicides

| Factor | Influence on Uptake and Distribution | Source |

| Soil Organic Matter | High organic matter can increase adsorption, reducing the amount of herbicide available for plant uptake. | plos.org |

| Soil pH | Can alter the chemical form and solubility of the herbicide, affecting its mobility and availability. | epa.gov |

| Plant Transpiration Rate | Higher transpiration generally leads to greater uptake and acropetal translocation via the xylem. | plos.org |

| Plant Genotype | Different plant species and varieties possess unique root structures and metabolic capacities, leading to varied uptake rates. | nih.govclu-in.org |

| Temperature | Can influence the rate of plant metabolism and growth, thereby affecting uptake dynamics. | nih.gov |

Acropetal and Basipetal Translocation within Plant Vasculature

Plant Metabolism and Detoxification Pathways of this compound

Plants possess sophisticated metabolic systems to detoxify foreign compounds (xenobiotics) like herbicides. nih.govmdpi.com The metabolism of s-triazines in plants generally occurs in three phases: transformation, conjugation, and compartmentalization. mdpi.comresearchgate.net

In the initial phase, the this compound molecule is chemically altered, often through enzymatic reactions, to make it less toxic and more water-soluble. mdpi.comresearchgate.net Key enzymes involved in this process for s-triazines include cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs). mdpi.comresearchgate.net

Enzymatic Transformation: Cytochrome P450 enzymes can catalyze oxidation reactions, such as N-dealkylation (the removal of ethyl groups from the side chains) and hydroxylation (the replacement of the chlorine atom with a hydroxyl group). mdpi.comnih.gov The resulting hydroxylated metabolite is non-phytotoxic.

Conjugation: Following initial transformation, or sometimes as the first step, the herbicide or its metabolite is conjugated with endogenous molecules. mdpi.comresearchgate.net In many plants, glutathione S-transferases (GSTs) catalyze the conjugation of the herbicide with glutathione. researchgate.netnih.gov This reaction also displaces the chlorine atom and detoxifies the molecule. Subsequent enzymatic steps can further process these conjugates. nih.gov

Non-enzymatic hydrolysis can also contribute to the transformation of s-triazines, particularly in the presence of certain plant components like benzoxazinones found in corn, which can catalyze the detoxification process.

The transformation and conjugation of this compound result in the formation of various metabolites within the plant tissues. Research on the metabolism of related s-triazines like atrazine (B1667683) provides a model for the expected metabolites of Trietazine. nih.govnih.gov

The primary metabolites identified from s-triazine degradation in plants include:

Hydroxy-analogs: Formed by the hydrolysis of the chlorine atom, resulting in a non-toxic compound (e.g., Hydroxytrietazine). researchgate.net

Dealkylated Metabolites: Products of the sequential removal of the ethyl side chains (e.g., de-ethyltrietazine, de-diethyltrietazine). nih.gov

Glutathione Conjugates: Formed by the enzymatic reaction catalyzed by GSTs, representing a major detoxification pathway. researchgate.netnih.gov

Amino Acid Conjugates: Further metabolism of glutathione conjugates can lead to the formation of cysteine and other amino acid conjugates. nih.gov

These polar, water-soluble metabolites are then typically sequestered into the plant's vacuole or incorporated into cell wall material (lignin), effectively removing them from active metabolic pathways. researchgate.net

Table 3: Common Metabolic Reactions for s-Triazines in Plants

| Reaction Type | Enzyme(s) / Process | Description | Resulting Metabolite Type |

| Hydroxylation | Non-enzymatic or Cytochrome P450 | Replacement of the chlorine atom with a hydroxyl (-OH) group. | Hydroxy-triazine |

| N-Dealkylation | Cytochrome P450 | Removal of one or both ethyl groups from the amino side chains. | Dealkylated triazines |

| Glutathione Conjugation | Glutathione S-transferase (GST) | Attachment of a glutathione molecule to the triazine ring, displacing chlorine. | Glutathione conjugate |

| Sequestration | ATP-binding cassette (ABC) transporters | Transport of polar conjugates into the vacuole for storage. | Compartmentalized conjugates |

Compartmentalization and Sequestration within Plant Systems

No research data was found regarding the compartmentalization and sequestration of this compound within plant cells or tissues.

Aquatic Organism Bioavailability and Biotransformation (excluding mammalian systems)

Information on the bioavailability and biotransformation of this compound in aquatic organisms is not available in the public domain.

Uptake Mechanisms in Aquatic Organisms

Specific studies on the mechanisms of this compound uptake in aquatic organisms have not been identified.

Metabolic Pathways and Metabolite Formation in Aquatic Organisms

There is no available research detailing the metabolic pathways and the formation of subsequent metabolites from this compound in aquatic organisms.

Analytical Methodologies for Trietazine Ethylamino Quantification and Characterization

Chromatographic Separation Techniques for Trietazine-ethylamino Analysis

Chromatography is the cornerstone of this compound analysis, providing the means to separate it from other components in a sample. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely utilized, each with its own set of advantages depending on the sample type and analytical objectives.

HPLC is a versatile technique for the analysis of triazine herbicides like this compound, particularly for water-soluble compounds and those that are thermally labile. mdpi.com The separation is typically achieved using a reversed-phase column, where a nonpolar stationary phase is paired with a polar mobile phase.

Commonly used stationary phases include C18 columns, which provide high retention of non-polar analytes through hydrophobic interactions. thermofisher.com For instance, the Thermo Scientific Accucore C18 column, which utilizes Core Enhanced Technology with 2.6 µm diameter particles, has been demonstrated to provide fast and high-efficiency separations of triazine herbicides with good baseline resolution and low backpressure. thermofisher.com The mobile phase often consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, sometimes with additives like formic acid or phosphate (B84403) buffers to improve peak shape and resolution. pjoes.comtechnologynetworks.com A study on the determination of triazines in water samples utilized a mobile phase of methanol-water (60:40, v/v) at pH 4.6, adjusted with phosphoric acid. technologynetworks.com Detection is frequently performed using a Diode-Array Detector (DAD), which can provide spectral information to aid in peak identification, or by coupling the HPLC system to a mass spectrometer for enhanced selectivity and sensitivity. nih.govmeasurlabs.com

Below is a table summarizing typical HPLC conditions for the analysis of triazine herbicides, including compounds structurally related to this compound.

Table 1: Illustrative HPLC Parameters for Triazine Herbicide Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Accucore C18, 2.6 µm, 100 x 2.1 mm | thermofisher.com |

| C18 column | technologynetworks.com | |

| Mobile Phase | Acetonitrile/Water gradient | thermofisher.com |

| Methanol/Water (60:40, v/v), pH 4.6 with phosphoric acid | technologynetworks.com | |

| Detector | Diode-Array Detection (DAD) | nih.govmeasurlabs.com |

| Mass Spectrometry (MS) | thermofisher.com | |

| Sample Preparation | Solid-Phase Extraction (SPE) for water samples | technologynetworks.com |

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for this compound and other triazine herbicides. nih.gov The selection of the appropriate capillary column is critical for achieving the desired separation. Columns with varying polarities, such as the DB-Wax (polar) and DB-5 (non-polar), have been successfully used for the analysis of triazines. mdpi.compjoes.com For example, a multi-residue method for eight 1,3,5-triazine (B166579) herbicides utilized a Capillary DB-Wax column (30 m length, 0.32 mm internal diameter, 0.25 µm film thickness). mdpi.com

The temperature program of the GC oven is optimized to ensure the separation of the target analytes. A typical program involves an initial temperature hold followed by one or more temperature ramps to elute compounds with different boiling points. For detection, nitrogen-phosphorus detectors (NPD) are highly selective for nitrogen-containing compounds like triazines, offering excellent sensitivity. nih.gov However, for more definitive identification and quantification, coupling GC with a mass spectrometer (MS) is the preferred approach. researchgate.net

Sample preparation for GC analysis often involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix, followed by a concentration step. pjoes.comnih.gov

Table 2: Representative GC Conditions for Triazine Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Capillary DB-Wax (30 m x 0.32 mm x 0.25 µm) | mdpi.com |

| ULTRA I and ULTRA II capillary columns | nih.gov | |

| Detector | Nitrogen-Phosphorus Detector (NPD) | nih.gov |

| Mass Spectrometry (MS) | researchgate.net | |

| Sample Preparation | Liquid-Liquid Extraction (LLE) | nih.gov |

| Solid-Phase Extraction (SPE) | pjoes.com | |

| Recovery | 91-102% in soil samples | mdpi.com |

To enhance the selectivity and sensitivity of this compound analysis, chromatographic systems are often coupled with advanced detection technologies, particularly tandem mass spectrometry (MS/MS). spectroscopyonline.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are invaluable for the analysis of complex environmental and biological samples. epa.govresearchgate.net

LC-MS/MS combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. eurl-pesticides.eu This technique is particularly useful for analyzing polar metabolites of this compound that may not be amenable to GC analysis. A study on the determination of 43 pesticides, including 10 triazines, in a complex biomixture utilized LC-MS/MS, highlighting its robustness for challenging matrices. epa.gov Similarly, GC-MS/MS provides an additional layer of selectivity compared to single-quadrupole GC-MS, which is crucial for distinguishing target analytes from matrix interferences. researchgate.net This is achieved by selecting a specific precursor ion for the analyte of interest and then monitoring for a specific product ion that is formed upon fragmentation.

Gas Chromatography (GC) Methodologies

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and quantification of this compound. Mass spectrometry, in particular, plays a pivotal role when coupled with chromatographic separation.

Mass spectrometry provides information about the mass-to-charge ratio of ionized molecules, allowing for the confirmation of the identity of this compound and its precise quantification. When coupled with a chromatographic inlet, it becomes a highly powerful analytical tool.

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of this compound in environmental samples due to its high sensitivity and selectivity. pjoes.com In GC-MS, after the compounds are separated by the GC column, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for the compound.

For quantitative analysis in complex matrices like soil and water, the selected ion monitoring (SIM) mode is often employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly improves the signal-to-noise ratio and lowers the detection limits. mdpi.com For even greater selectivity, tandem mass spectrometry (GC-MS/MS) can be used. researchgate.net

Sample preparation is a critical step in the analysis of environmental samples by GC-MS. Techniques such as solid-phase extraction (SPE) with C18 cartridges are commonly used to pre-concentrate triazines from water samples. pjoes.com For soil samples, methods like microwave-assisted extraction (MAE) have been shown to provide good recoveries. researchgate.net

A study on the determination of eight triazine herbicides in groundwater and soil samples by GC-MS in SIM mode reported a detection limit of 0.1 pg/mL. mdpi.com Another study using GC-MS to analyze triazines in environmental waters achieved a detection limit of 1.7 ppt (B1677978) for atrazine (B1667683) after pre-concentration of a one-liter water sample. pjoes.com

Table 3: GC-MS/MS Parameters for Selected Triazines

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Source |

|---|---|---|---|---|

| Trietazine (B1683031) | 229.1 | 214.1 | 186.1 | |

| Atrazine | 216.0 | 174.0 | - | thermofisher.com |

| Simazine | 202.0 | 124.0 | - | thermofisher.com |

| Propazine (B92685) | 230.0 | 188.0 | - | thermofisher.com |

LC-MS/MS for Trace Analysis and Metabolite Profiling

Spectrophotometric Approaches for this compound Quantification

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of triazines, although they may lack the same level of selectivity.

UV-Vis spectrophotometry can be used for the quantification of triazine compounds in mixtures, as the triazine ring exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum. guided-wave.comprocess-insights.com The analysis is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

However, the UV spectra of different triazine derivatives often overlap, making it challenging to quantify individual components in a mixture without prior separation. researchgate.net Despite this limitation, UV-Vis spectrophotometry can be a useful screening tool. For instance, it has been used to measure atrazine and propazine concentrations in water. guided-wave.com The absorption maxima of various s-triazine herbicides and their derivatives have been characterized, which is essential for developing spectrophotometric methods. d-nb.info

To overcome the issue of spectral overlap in UV-Vis spectrophotometry, chemometric techniques can be employed. brieflands.com Chemometrics uses mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net

For example, chemometric-assisted spectrophotometric methods have been developed for the simultaneous estimation of multiple components in pharmaceutical formulations and for the quantification of pesticide mixtures in environmental samples. brieflands.commdpi.com These approaches have demonstrated good accuracy and precision, with the Classical Least Squares (CLS) method showing excellent performance in some studies. brieflands.com

Table 3: Chemometric Techniques for Spectrophotometric Analysis

| Chemometric Method | Application |

|---|---|

| Principal Component Analysis (PCA) | Data exploration and dimensionality reduction of spectral data. mdpi.com |

| Partial Least Squares (PLS) Regression | Quantitative analysis of analytes in complex mixtures with overlapping spectra. mdpi.com |

| Classical Least Squares (CLS) | Simultaneous quantification of multiple components with known spectral profiles. brieflands.com |

| Principal Component Regression (PCR) | A regression method that combines PCA and multiple linear regression. brieflands.com |

Comparative Studies and Broader Environmental Research on Trietazine Ethylamino

Comparative Environmental Degradation Kinetics with Other Triazine Herbicides

The environmental persistence of triazine herbicides is largely determined by their susceptibility to degradation processes, which include microbial breakdown and photodegradation. The rate of this degradation is often compound-specific and influenced by environmental conditions. Triazine herbicides, such as atrazine (B1667683) and simazine, break down in the environment into various metabolites through processes like dealkylation—the removal of alkyl side chains. cdc.gov For instance, atrazine can be transformed into deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). iastate.edud-nb.info

The degradation kinetics of these compounds often follow first-order models, where the rate of degradation is proportional to the concentration of the herbicide. csbsju.edu Studies comparing the photodegradation of atrazine and its dealkylated metabolites have found that the degradation rates can be similar. For example, the photodegradation of 2-chloro-4-ethylamino-6-amino-1,3,5-triazine (CEAT), a dealkylated atrazine metabolite, was found to have a similar degradation rate to its parent compound in certain experimental systems. researchgate.net In contrast, another metabolite, 2-chloro-4,6-diamino-1,3,5-triazine (CAAT), degraded markedly slower in some cases. researchgate.net

The persistence of these herbicides is often measured by their half-life (t1/2), the time it takes for half of the initial amount to degrade. The half-life of atrazine in soil can range from 14 to 109 days, though it can persist for much longer under certain conditions. cdc.gov The degradation of its metabolite, deethylatrazine (DEA), was observed to be more rapid in surface soil compared to subsurface soil, with as little as 4% remaining after a 17-week incubation in one study. iastate.edu Photodegradation studies in water also provide comparative kinetics, showing differences between various triazines. csbsju.edu

Q & A

Q. How can researchers model the adsorption-desorption kinetics of this compound in heterogeneous soil systems?

- Methodological Answer : Use batch equilibrium experiments with varying soil organic matter (SOM) content to derive Freundlich isotherms. Fit kinetic data to pseudo-second-order models to assess rate-limiting steps. Spatial heterogeneity can be addressed using geostatistical tools (e.g., kriging) to predict site-specific behavior. Validate models with field data from long-term monitoring studies .

Data Analysis and Interpretation

Q. What statistical approaches are critical for interpreting conflicting ecotoxicological data on this compound?

- Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and confidence intervals. Use principal component analysis (PCA) to disentangle confounding variables (e.g., temperature, co-contaminants). Sensitivity analysis in computational models (e.g., QSAR) can prioritize parameters requiring experimental verification .

Q. How should researchers optimize detection limits for this compound in complex biological matrices?

- Methodological Answer : Employ derivatization techniques (e.g., silylation) to enhance volatility for GC-MS analysis. For biological tissues, enzymatic digestion (e.g., protease treatment) improves extraction efficiency. Limit of quantification (LOQ) should be validated using signal-to-noise ratios ≥10:1, as per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.